Asperlicin

Beschreibung

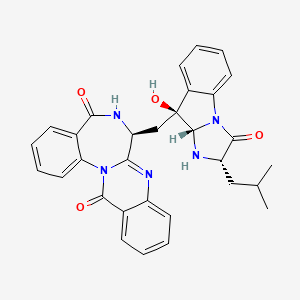

Structure

3D Structure

Eigenschaften

CAS-Nummer |

93413-04-8 |

|---|---|

Molekularformel |

C31H29N5O4 |

Molekulargewicht |

535.6 g/mol |

IUPAC-Name |

(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |

InChI |

InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1 |

InChI-Schlüssel |

MGMRIOLWEROPJY-FPACPZPDSA-N |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |

Kanonische SMILES |

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |

Synonyme |

(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione asperlicin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery of Asperlicin: A Technical Guide to a Novel Cholecystokinin Antagonist from Aspergillus alliaceus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and mechanism of action of Asperlicin, a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) (CCK) receptor. Isolated from the fungus Aspergillus alliaceus, Asperlicin emerged as a significant lead compound in the development of CCK receptor antagonists. This document details the experimental protocols for the fermentation of A. alliaceus, the extraction and purification of Asperlicin, and the bioassays utilized to determine its pharmacological activity. Quantitative data on its physicochemical properties and biological potency are presented in structured tables for clarity. Furthermore, this guide illustrates the key signaling pathways involved in CCK receptor activation and its antagonism by Asperlicin through detailed diagrams.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. The actions of CCK are mediated by two G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain). The development of potent and selective CCK receptor antagonists has been a significant area of research for investigating the physiological roles of CCK and for the potential therapeutic intervention in conditions such as pancreatitis, anxiety, and certain types of cancer.

The discovery of Asperlicin from the fungus Aspergillus alliaceus marked a pivotal moment in this field, as it was the first identified non-peptide CCK antagonist with high affinity and selectivity for peripheral CCK-A receptors.[1][2] Its unique benzodiazepine-related structure provided a novel scaffold for the design of subsequent synthetic CCK antagonists.[3] This guide serves as a comprehensive technical resource on the foundational discovery and characterization of Asperlicin.

Physicochemical and Biological Properties of Asperlicin

Asperlicin is a complex heterocyclic molecule with the chemical formula C31H29N5O4.[4][5] Its structure was elucidated using a combination of NMR, mass spectrometry, and X-ray crystallography. The key physicochemical and biological properties of Asperlicin are summarized in the tables below.

Table 1: Physicochemical Properties of Asperlicin

| Property | Value | Reference |

| Molecular Formula | C31H29N5O4 | |

| Molecular Weight | 535.59 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 211-213 °C | |

| Specific Rotation ([α]D) | -185.3° (c = 1.10 in methanol) | |

| UV Absorption (λmax) | 310.5 nm (in methanol) | |

| Solubility | Soluble in methylene (B1212753) chloride, acetone, and lower alcohols; Insoluble in water |

Table 2: Biological Activity of Asperlicin

| Parameter | Value | Comments | Reference |

| CCK-A Receptor Affinity | High | 300-400 times greater than proglumide | |

| CCK-B Receptor Affinity | Low | Highly selective for peripheral (CCK-A) receptors | |

| Gastrin Receptor Affinity | Low | Highly selective for peripheral (CCK-A) receptors | |

| IC50 (CCK-induced amylase release) | 1.0 x 10^-9 M | Competitive antagonist | |

| In vivo activity | Long-lasting | Demonstrates sustained CCK antagonist activity in vivo |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of Asperlicin.

Fermentation of Aspergillus alliaceus

The production of Asperlicin is achieved through submerged fermentation of Aspergillus alliaceus. The following protocol is a representative method for this process.

3.1.1. Culture and Inoculum Preparation

-

Strain Maintenance: Maintain cultures of Aspergillus alliaceus (e.g., ATCC 20655) on potato dextrose agar (B569324) (PDA) slants.

-

Spore Suspension: Prepare a spore suspension by washing a mature PDA culture with sterile 0.05% Tween 80 solution.

-

Inoculum Development: Inoculate a seed medium with the spore suspension. A typical seed medium composition is (g/L): Glucose 20, Peptone 5, Yeast Extract 5, KH2PO4 1, MgSO4·7H2O 0.5, with the pH adjusted to 5.5-6.0. Incubate at 28°C for 48-72 hours with agitation (200 rpm).

3.1.2. Production Fermentation

-

Production Medium: A representative production medium for Asperlicin contains (g/L): Glucose 150, Peptone 10, KH2PO4 0.5, and MgSO4·7H2O 0.5, with an initial pH of 6.0. Yields were significantly improved by substituting glucose with glycerol (B35011) and through strain improvement and media optimization, leading to titers greater than 900 mg/L from an initial 15-30 mg/L.

-

Fermentation Conditions: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28°C for 7-10 days with controlled aeration and agitation.

-

Monitoring: Monitor the fermentation for pH, substrate consumption, and Asperlicin production using analytical techniques such as HPLC.

Extraction and Purification of Asperlicin

The following protocol outlines the steps for isolating and purifying Asperlicin from the fermentation broth.

-

Mycelial Separation: At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration.

-

Solvent Extraction: Extract the mycelial cake repeatedly with a suitable organic solvent such as ethyl acetate (B1210297) or acetone.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

-

Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate).

-

Reversed-Phase HPLC: Further purify the Asperlicin-containing fractions using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase.

-

-

Crystallization: Crystallize the purified Asperlicin from a suitable solvent system (e.g., methanol/water) to obtain the final product.

CCK Receptor Binding Assay

This assay is used to determine the affinity of Asperlicin for CCK receptors.

-

Membrane Preparation: Prepare crude membrane fractions from tissues rich in CCK receptors (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).

-

Radioligand: Use a radiolabeled CCK analog, such as [125I]CCK-8, as the ligand.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% bovine serum albumin (BSA), and a protease inhibitor cocktail.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [125I]CCK-8 and varying concentrations of Asperlicin in the assay buffer.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the IC50 value (the concentration of Asperlicin that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Bioassay: Amylase Release from Pancreatic Acini

This bioassay assesses the functional antagonist activity of Asperlicin.

-

Isolation of Pancreatic Acini: Isolate pancreatic acini from guinea pigs or rats by collagenase digestion of the pancreas followed by mechanical shearing.

-

Pre-incubation: Pre-incubate the isolated acini in a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) gassed with 95% O2/5% CO2 at 37°C.

-

Stimulation: Add varying concentrations of Asperlicin to the acini suspension, followed by a fixed concentration of CCK-8 to stimulate amylase release.

-

Sample Collection: After a defined incubation period (e.g., 30 minutes), centrifuge the acini suspension to pellet the cells.

-

Amylase Assay: Measure the amylase activity in the supernatant using a commercially available amylase assay kit.

-

Data Analysis: Express the amylase release as a percentage of the total amylase content in the acini. Plot the percentage of inhibition of CCK-stimulated amylase release against the concentration of Asperlicin to determine the IC50 value.

Mechanism of Action and Signaling Pathways

Asperlicin acts as a competitive antagonist at the CCK-A receptor. It binds to the receptor but does not elicit the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

CCK Receptor Signaling Pathway

The binding of the agonist CCK to its receptor (CCK-A or CCK-B) initiates a cascade of intracellular events. The receptor is coupled to a heterotrimeric G-protein of the Gq family. Activation of the G-protein leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC). These signaling events ultimately lead to the physiological responses characteristic of CCK action, such as enzyme secretion from pancreatic acinar cells.

References

Asperlicin: A Technical Guide to its Structure, Properties, and Cholecystokinin Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin, a mycotoxin produced by the fungus Aspergillus alliaceus, has garnered significant scientific interest as the first discovered non-peptidal antagonist of the cholecystokinin (B1591339) (CCK) receptor.[1][2] Its unique chemical structure, a complex benzodiazepine, and its potent and selective biological activity have made it a valuable tool for studying the physiological roles of CCK and a lead compound in the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activity of asperlicin, with a focus on its interaction with the CCK receptor signaling pathway. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Properties and Structure Elucidation

Asperlicin (C₃₁H₂₉N₅O₄) is a complex heterocyclic natural product.[1] Its discovery and structural characterization in the mid-1980s marked a significant advancement in the field of CCK receptor pharmacology.

Physicochemical Properties

Asperlicin and its related compounds, also isolated from Aspergillus alliaceus, possess distinct physicochemical properties. These are crucial for their handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₉N₅O₄ | [1] |

| Molecular Weight | 535.59 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in methanol, DMSO | [4] |

| Related Compounds | Asperlicins B, C, D, and E |

Structure Elucidation

The intricate three-dimensional structure of asperlicin was determined through a combination of advanced analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in delineating the proton and carbon framework of the molecule, revealing the connectivity of the various ring systems.

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirmed the molecular formula and provided key fragmentation patterns that helped to piece together the structural components.[1]

-

X-ray Crystallography: The definitive stereochemical configuration and overall three-dimensional architecture of asperlicin were established through single-crystal X-ray diffraction analysis.[1]

Biological Activity: Cholecystokinin Antagonism

Asperlicin's primary biological function is its potent and selective antagonism of the cholecystokinin A receptor (CCK-A).[2] This receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract, where it mediates the physiological effects of CCK, including enzyme secretion and smooth muscle contraction.

Quantitative Analysis of CCK-A Receptor Antagonism

The potency and selectivity of asperlicin as a CCK-A receptor antagonist have been quantified through various in vitro assays.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 1 nM (10⁻⁹ mmol/L) | CCK-induced amylase release from guinea pig pancreatic acini | [5] |

| Relative Potency | 300-400 times more potent than proglumide | CCK receptor affinity in pancreas, ileum, and gallbladder | [2][4] |

| Selectivity | Highly selective for peripheral CCK receptors over brain CCK and gastrin receptors | Receptor binding assays | [2] |

Mechanism of Action: Inhibition of CCK Signaling

Cholecystokinin exerts its effects by binding to the CCK-A receptor, a G-protein coupled receptor (GPCR). This binding event initiates a well-defined intracellular signaling cascade. Asperlicin acts as a competitive antagonist, binding to the CCK-A receptor and preventing the binding of CCK, thereby inhibiting the downstream signaling events.

The CCK-A receptor is coupled to a Gq protein. Upon activation by CCK, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). This cascade ultimately results in the physiological response, such as the secretion of digestive enzymes from pancreatic acinar cells. Asperlicin blocks the initial step of this pathway, the binding of CCK to its receptor.

Experimental Protocols

This section provides detailed methodologies for the isolation of asperlicin and for key in vitro assays used to characterize its biological activity.

Isolation of Asperlicin from Aspergillus alliaceus

The following protocol outlines the general steps for the fermentation of Aspergillus alliaceus and the subsequent isolation and purification of asperlicin.

Methodology:

-

Fermentation: Aspergillus alliaceus is cultured in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to promote the production of asperlicin.

-

Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition asperlicin into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing asperlicin and other metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves an initial separation on a silica gel column, followed by further purification using high-performance liquid chromatography (HPLC) with a suitable stationary and mobile phase.

-

Fraction Collection and Analysis: Fractions are collected throughout the chromatographic process and assayed for their ability to antagonize the CCK receptor. Active fractions are pooled for further purification.

-

Crystallization: The purified asperlicin is crystallized from a suitable solvent system to yield a pure, crystalline product.

CCK-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of asperlicin for the CCK-A receptor.

Materials:

-

Membrane preparation from a tissue source rich in CCK-A receptors (e.g., rat pancreas).

-

Radioligand: [¹²⁵I]CCK-8.

-

Asperlicin (or other test compounds).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Reaction Setup: In a microtiter plate, combine the membrane preparation, [¹²⁵I]CCK-8 at a concentration near its Kd, and varying concentrations of asperlicin. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCK).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the asperlicin concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Pancreatic Acini Amylase Release Assay

This protocol measures the ability of asperlicin to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.

Materials:

-

Isolated pancreatic acini (e.g., from guinea pig or rat).

-

HEPES-Ringer buffer (or similar physiological buffer).

-

Cholecystokinin (CCK-8).

-

Asperlicin (or other test compounds).

-

Amylase substrate (e.g., Phadebas tablets).

-

Spectrophotometer.

Methodology:

-

Acini Preparation: Isolate pancreatic acini from a suitable animal model by collagenase digestion.

-

Pre-incubation: Pre-incubate the isolated acini in HEPES-Ringer buffer with varying concentrations of asperlicin for a defined period (e.g., 15 minutes).

-

Stimulation: Stimulate the acini with a submaximal concentration of CCK-8 and incubate for a further period (e.g., 30 minutes) at 37°C. Include control tubes with no CCK-8 (basal release) and with CCK-8 alone (stimulated release).

-

Separation: Centrifuge the tubes to pellet the acini and collect the supernatant, which contains the released amylase.

-

Amylase Assay: Measure the amylase activity in the supernatant using a suitable colorimetric assay.

-

Data Analysis: Express the amylase release as a percentage of the total cellular amylase. Plot the percentage of inhibition of CCK-stimulated amylase release against the logarithm of the asperlicin concentration to determine the IC₅₀ value.

Conclusion

Asperlicin remains a cornerstone in the study of cholecystokinin pharmacology. Its discovery not only provided a powerful tool for elucidating the physiological functions of CCK but also opened up a new avenue for the design and development of non-peptidal GPCR antagonists. The detailed structural information, chemical properties, and biological data presented in this guide, along with the provided experimental protocols, offer a valuable resource for researchers and drug development professionals working in this exciting field. Further investigation into the synthesis of asperlicin analogues continues to yield compounds with improved pharmacokinetic and pharmacodynamic profiles, highlighting the enduring legacy of this remarkable natural product.

References

- 1. 2-Naphthalenesulphonyl L-aspartyl-(2-phenethyl)amide (2-NAP)--a selective cholecystokinin CCKA-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. pnas.org [pnas.org]

Asperlicin's Antagonistic Mechanism of Action on Cholecystokinin A (CCKA) Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, has been identified as a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of asperlicin, focusing on its interaction with CCKA receptors. It consolidates quantitative data on its binding affinity and functional inhibition, details the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.

Introduction to Asperlicin and CCKA Receptors

Asperlicin is a complex benzodiazepine-based natural product that has garnered significant interest due to its specific and high-affinity binding to CCKA receptors.[1][5][6] These receptors, also known as CCK1 receptors, are G-protein coupled receptors (GPCRs) predominantly found in peripheral tissues such as the pancreas, gallbladder, and ileum.[3][7] They play a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[8] The endogenous ligand for the CCKA receptor is the peptide hormone cholecystokinin (CCK).[9] Asperlicin's ability to competitively block the action of CCK at these receptors makes it a valuable tool for studying the physiological roles of CCK and a lead compound for the development of therapeutic agents targeting CCK-related pathways.[1][5]

Mechanism of Action: Competitive Antagonism

Asperlicin functions as a competitive antagonist at the CCKA receptor.[1] This means that it binds to the same site on the receptor as the endogenous agonist, CCK, but does not activate the receptor. By occupying the binding site, asperlicin prevents CCK from binding and initiating the downstream signaling cascade. The antagonism is reversible, as demonstrated by the ability of higher concentrations of CCK to overcome the inhibitory effects of asperlicin.[7]

Binding Affinity and Potency

Asperlicin exhibits a high affinity for CCKA receptors, reported to be 300 to 400 times greater than that of the standard antagonist, proglumide.[7][10][11] While a specific Ki value from radioligand binding assays for asperlicin is not consistently reported in the reviewed literature, its functional potency is well-documented.

| Parameter | Value | Assay System | Reference |

| IC50 | 1 nM | Inhibition of CCK-induced amylase release from dispersed guinea pig pancreatic acini | [1] |

Table 1: Functional Potency of Asperlicin at the CCKA Receptor

Selectivity

A key feature of asperlicin is its high selectivity for the CCKA receptor subtype over the CCKB (CCK2) receptor, which is more prevalent in the central nervous system.[3] This selectivity for peripheral CCK receptors minimizes potential central nervous system side effects and makes it a more specific tool for investigating peripheral CCK functions.

CCKA Receptor Signaling Pathway

The CCKA receptor is a Gq-coupled GPCR. Upon activation by an agonist like CCK, it initiates a well-characterized signaling cascade. Asperlicin, by blocking this initial binding event, prevents the entire downstream signaling pathway from being activated.

G-protein Activation and Second Messenger Generation

Activation of the CCKA receptor leads to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8][12]

Intracellular Calcium Mobilization and PKC Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses mediated by the CCKA receptor, such as enzyme secretion from pancreatic acinar cells.[8][12] Asperlicin's antagonism directly prevents this CCK-induced increase in intracellular calcium and subsequent cellular responses.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of asperlicin on CCKA receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the affinity of asperlicin for the CCKA receptor.

Materials:

-

Membrane preparation from a source rich in CCKA receptors (e.g., rat pancreas).[13][14]

-

Radiolabeled CCK analog (e.g., [¹²⁵I]CCK-8).[13]

-

Unlabeled asperlicin.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and a protease inhibitor cocktail).[15]

-

Wash buffer (e.g., ice-cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of unlabeled asperlicin.

-

In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled CCK analog (typically at or below its Kd), and varying concentrations of unlabeled asperlicin.

-

For total binding, omit the unlabeled asperlicin. For non-specific binding, add a high concentration of unlabeled CCK.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of asperlicin by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the asperlicin concentration to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assay: Inhibition of CCK-Stimulated Amylase Release

This assay measures the ability of an antagonist to inhibit a physiological response downstream of receptor activation.

Objective: To determine the functional potency (IC50) of asperlicin in inhibiting CCK-stimulated amylase release from pancreatic acini.

Materials:

-

Dispersed pancreatic acini from guinea pig.[1]

-

Cholecystokinin (CCK-8).

-

Asperlicin.

-

Incubation buffer (e.g., HEPES-Ringer buffer).

-

Amylase activity assay kit.

Protocol:

-

Prepare dispersed pancreatic acini by collagenase digestion of pancreatic tissue.

-

Pre-incubate the acini with varying concentrations of asperlicin for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulate the acini with a fixed concentration of CCK-8 (typically a concentration that elicits a submaximal response, e.g., 10 pM).[1]

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Separate the acini from the supernatant by centrifugation.

-

Measure the amylase activity in the supernatant and in the cell pellet (after cell lysis) to determine the percentage of total amylase released.

-

Plot the percentage of amylase release against the logarithm of the asperlicin concentration to determine the IC50 value.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This assay directly measures the effect of an antagonist on the second messenger signaling pathway.

Objective: To assess the ability of asperlicin to block CCK-induced increases in intracellular calcium.

Materials:

-

Cells expressing CCKA receptors (e.g., pancreatic acinar cells or a recombinant cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cholecystokinin (CCK-8).

-

Asperlicin.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Protocol:

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of asperlicin.

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of CCK-8 to stimulate the cells.

-

Monitor the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.

-

Analyze the data to determine the extent of inhibition of the calcium response by asperlicin and calculate an IC50 value if a dose-response is performed.

Conclusion

Asperlicin is a well-characterized, potent, and selective competitive antagonist of the CCKA receptor. Its mechanism of action involves binding to the receptor and preventing the binding of the endogenous agonist, CCK, thereby inhibiting the Gq-mediated signaling cascade that leads to increases in intracellular calcium and subsequent physiological responses. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, establishes asperlicin as a critical tool for pharmacological research and a foundational molecule in the development of novel therapeutics targeting the CCKergic system.

References

- 1. Asperlicin: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular modelling of asperlicin derived cholecystokinin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asperlicin antagonizes stimulatory effects of cholecystokinin on isolated islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 9. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asperlicin, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 13. Cholecystokinin antagonists. Synthesis of asperlicin analogues with improved potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

Asperlicin: A Technical Guide to its Therapeutic Potential as a Cholecystokinin-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, has emerged as a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1] This technical guide provides a comprehensive overview of the therapeutic potential of Asperlicin, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. Quantitative data are presented to facilitate comparison, and key signaling pathways and experimental workflows are visualized to provide a clear understanding of its pharmacological profile. Asperlicin's high affinity and selectivity for the CCK-A receptor over the CCK-B receptor underscore its potential as a valuable investigational tool and a lead compound for the development of novel therapeutics targeting cholecystokinin-mediated pathologies.

Introduction

Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[1] The biological effects of CCK are mediated by two G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain). The development of potent and selective antagonists for these receptors has been instrumental in elucidating the physiological roles of CCK and exploring their therapeutic potential.

Asperlicin, a benzodiazepine (B76468) derivative, was one of the first nonpeptide CCK receptor antagonists to be discovered.[1][2] Its high affinity and selectivity for the CCK-A receptor have made it a valuable pharmacological tool.[1] This document details the current understanding of Asperlicin's therapeutic potential, with a focus on its application in gastrointestinal disorders and its limited exploration in anxiety models.

Mechanism of Action

Asperlicin functions as a competitive antagonist at the CCK-A receptor.[3] By binding to the receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling cascades. The CCK-A receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Signaling Pathways

Activation of the CCK-A receptor by CCK typically initiates the following signaling pathway:

-

Gq Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG synergistically activate PKC, which then phosphorylates various downstream targets, leading to the physiological response (e.g., enzyme secretion).

Asperlicin, by blocking the initial binding of CCK, effectively inhibits this entire cascade.

Quantitative Data

The potency and selectivity of Asperlicin have been quantified in various in vitro and in vivo studies. The following table summarizes key findings.

| Parameter | Value | Species/System | Reference |

| Potency vs. Proglumide | 300-400 times more potent | Guinea Pig Pancreas, Ileum, Gallbladder | [1][2][4] |

| IC50 (Amylase Release) | 10-9 mmol/L | Dispersed Guinea Pig Acini | [3] |

| Maximal Inhibition (Amylase Release) | 10-6 mmol/L | Dispersed Guinea Pig Acini | [3] |

Note: Specific Ki values for Asperlicin binding to CCK-A and CCK-B receptors are not consistently reported in the reviewed literature. The data presented reflects its functional antagonism.

Therapeutic Potential

Gastrointestinal Disorders

Given the high expression of CCK-A receptors in the gallbladder and pancreas, Asperlicin and its derivatives have been primarily investigated for their potential in treating gastrointestinal disorders.

-

Acute Pancreatitis: Endogenous CCK is believed to play a role in the pathogenesis of acute pancreatitis. Preclinical studies have shown that Asperlicin can attenuate the severity of experimentally induced acute pancreatitis in rats, as evidenced by reduced serum amylase concentrations, decreased pancreas weight, and less severe histopathology.[4]

Anxiety and Panic Disorders

The role of CCK receptors in anxiety is complex, with evidence suggesting that CCK-B receptors are more directly involved in the anxiogenic effects of CCK.[5] While some early reports suggested potential anxiolytic properties for CCK-A antagonists, subsequent research has not strongly supported this.[5][6] Preclinical studies using various animal models of anxiety have shown that CCK-A antagonists like devazepide (B1670321) (an Asperlicin analog) have limited or no anxiolytic-like effects compared to CCK-B antagonists.[6] Therefore, the therapeutic potential of Asperlicin as an anxiolytic is currently considered low.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Asperlicin.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Asperlicin for CCK receptors.

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., guinea pig pancreas) or cells expressing CCK-A receptors in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CCK (e.g., 125I-CCK-8), and varying concentrations of Asperlicin.

-

Equilibrium: Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of Asperlicin that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Amylase Release Assay from Dispersed Pancreatic Acini

This functional assay measures the ability of Asperlicin to inhibit CCK-stimulated enzyme secretion.

Protocol:

-

Acinar Cell Preparation: Isolate pancreatic acini from a guinea pig by collagenase digestion followed by mechanical shearing.

-

Pre-incubation: Pre-incubate the dispersed acini in a physiological salt solution with varying concentrations of Asperlicin.

-

Stimulation: Add a fixed, submaximal concentration of CCK-8 to stimulate amylase release.

-

Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 30 minutes).

-

Separation: Separate the acini from the supernatant by centrifugation.

-

Amylase Measurement: Measure the amylase activity in the supernatant using a commercially available kit.

-

Data Analysis: Express the amylase release as a percentage of the total cellular amylase content and plot against the concentration of Asperlicin to determine the IC50.

Inositol Phosphate (B84403) Accumulation Assay

This assay directly measures the effect of Asperlicin on the CCK-A receptor-mediated second messenger production.

Protocol:

-

Cell Culture and Labeling: Culture cells expressing CCK-A receptors and label them by incubating with [3H]myo-inositol.

-

Pre-incubation: Pre-incubate the labeled cells with varying concentrations of Asperlicin in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulation: Add CCK-8 to stimulate the production of inositol phosphates.

-

Extraction: Terminate the reaction by adding a solution like trichloroacetic acid and extract the inositol phosphates.

-

Separation: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of each fraction using liquid scintillation counting.

-

Data Analysis: Determine the inhibitory effect of Asperlicin on CCK-stimulated inositol phosphate accumulation.

Clinical Status

To date, there is no evidence of Asperlicin or its direct derivatives having entered clinical trials for any indication. The primary value of Asperlicin has been as a lead compound in the development of more potent and pharmacokinetically favorable CCK-A antagonists, such as Devazepide.

Conclusion

Asperlicin is a potent and selective CCK-A receptor antagonist that has been instrumental in advancing our understanding of the physiological roles of cholecystokinin. Its primary therapeutic potential appears to lie in the treatment of gastrointestinal disorders characterized by excessive CCK-A receptor stimulation, such as acute pancreatitis. While its utility as an anxiolytic is not supported by current preclinical evidence, it remains a critical tool for in vitro and in vivo studies of the CCK system. The detailed experimental protocols and signaling pathway information provided in this guide offer a foundation for further research into the therapeutic applications of CCK-A receptor antagonists. Future work should focus on developing Asperlicin analogs with improved pharmacokinetic profiles to enable clinical investigation.

References

- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asperlicin: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asperlicin, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

Asperlicin: A Potent Cholecystokinin Antagonist and its Role in Gastrointestinal Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperlicin, a non-peptide benzodiazepine (B76468) derivative isolated from the fungus Aspergillus alliaceus, has emerged as a significant pharmacological tool for investigating the multifaceted roles of cholecystokinin (B1591339) (CCK) in gastrointestinal physiology.[1][2][3] This document provides a comprehensive technical overview of asperlicin, detailing its mechanism of action as a potent and selective CCK-A receptor antagonist, its effects on key gastrointestinal processes, and the experimental methodologies used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of CCK receptor modulation.

Introduction to Asperlicin

Discovered as a fungal metabolite, asperlicin (C₃₁H₂₉N₅O₄) was one of the first non-peptidal natural products identified as a potent and selective antagonist of cholecystokinin (CCK) receptors.[1][3] Specifically, it exhibits a high affinity for the CCK-A receptor subtype, which is predominantly found in peripheral tissues of the gastrointestinal (GI) system, including the pancreas, gallbladder, and ileum. Its discovery was a pivotal moment in GI pharmacology, providing a valuable chemical scaffold that has since led to the development of numerous synthetic CCK-A receptor antagonists. This high selectivity for peripheral CCK receptors over central (CCK-B) and gastrin receptors makes asperlicin an invaluable tool for dissecting the physiological and pharmacological actions of CCK in the gut.

Mechanism of Action: CCK-A Receptor Antagonism

Asperlicin functions as a competitive antagonist at the CCK-A receptor. Cholecystokinin, a peptide hormone released from enteroendocrine cells in the duodenum, plays a crucial role in the digestion of fats and proteins by stimulating gallbladder contraction and pancreatic enzyme secretion. It exerts these effects by binding to and activating CCK-A receptors on target cells. Asperlicin competitively inhibits the binding of CCK to these receptors, thereby blocking the downstream signaling cascade.

CCK-A Receptor Signaling Pathway

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by CCK, the receptor initiates a cascade of intracellular events. Asperlicin, by blocking the initial binding of CCK, prevents the initiation of this pathway.

Quantitative Data on Asperlicin Activity

The potency and selectivity of asperlicin have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Asperlicin

| Parameter | Assay Description | Species/Tissue | Value | Reference |

| IC₅₀ | Inhibition of CCK-induced amylase release | Dispersed guinea pig pancreatic acini | 1.0 x 10⁻⁹ mmol/L | |

| Relative Potency | Affinity for pancreatic, ileal, and gallbladder CCK receptors compared to proglumide | Guinea pig | 300-400 times greater |

Role in Gastrointestinal Physiology

Asperlicin's antagonism of the CCK-A receptor has profound effects on several key gastrointestinal functions.

Pancreatic Secretion

Cholecystokinin is a primary stimulant of pancreatic enzyme secretion. Asperlicin has been shown to be a potent inhibitor of CCK-induced amylase and lipase (B570770) release from pancreatic acini. This inhibitory effect is specific to the CCK-mediated pathway, as asperlicin does not affect enzyme release stimulated by other secretagogues like carbachol.

Gallbladder Contraction

CCK is the principal hormonal mediator of postprandial gallbladder contraction, facilitating the release of bile into the small intestine. Asperlicin acts as a competitive inhibitor of CCK-induced gallbladder and ileal muscle contraction. By blocking CCK-A receptors on gallbladder smooth muscle, asperlicin can significantly reduce or abolish gallbladder emptying in response to both exogenous CCK and endogenous CCK released after a meal.

Gastrointestinal Motility

The effects of CCK on gastrointestinal motility are complex. Asperlicin, by blocking CCK-A receptors, can be used to investigate these effects. For instance, CCK is known to delay gastric emptying, and antagonists like asperlicin can counteract this effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of asperlicin.

Preparation of Dispersed Pancreatic Acini

This protocol is adapted from established methods for studying pancreatic secretion in vitro.

-

Tissue Harvest: Euthanize a guinea pig via an approved method and surgically remove the pancreas.

-

Enzymatic Digestion: Inject the pancreas with a solution of collagenase in a buffered medium (e.g., HEPES-Ringer bicarbonate buffer) supplemented with soybean trypsin inhibitor and bovine serum albumin.

-

Incubation: Incubate the pancreas in the collagenase solution in a shaking water bath at 37°C for a specified time (typically 30-60 minutes) until the tissue is soft and partially digested.

-

Mechanical Dissociation: Gently triturate the digested tissue with a series of pipettes with decreasing tip diameters to disperse the acini.

-

Filtration: Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue and debris.

-

Washing: Wash the acini by repeated centrifugation at low speed (e.g., 50 x g for 2 minutes) and resuspension in fresh buffer to remove the collagenase and damaged cells.

-

Final Preparation: Resuspend the final acinar pellet in the desired experimental buffer for subsequent assays.

In Vitro Gallbladder Contraction Assay

This protocol outlines the measurement of gallbladder smooth muscle contraction in response to CCK and its inhibition by asperlicin.

-

Tissue Preparation: Euthanize a guinea pig and excise the gallbladder. Carefully remove any adhering connective and fatty tissue.

-

Mounting: Cut the gallbladder into longitudinal strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Transducer Attachment: Attach one end of the muscle strip to a fixed support and the other end to an isometric force transducer to record changes in muscle tension.

-

Equilibration: Allow the muscle strips to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.

-

Experimental Procedure:

-

To determine the effect of CCK, add cumulative concentrations of CCK to the organ bath and record the contractile response.

-

To assess the antagonistic effect of asperlicin, pre-incubate the muscle strips with asperlicin for a set period before adding CCK.

-

-

Data Analysis: Measure the amplitude of the contractions and express it as a percentage of the maximal response to a standard contractile agent (e.g., carbachol).

Radioligand Binding Assay for CCK Receptors

This protocol describes a method to determine the binding affinity of asperlicin for CCK receptors.

-

Membrane Preparation: Homogenize tissues rich in CCK-A (e.g., rat pancreas) or CCK-B (e.g., guinea pig brain) receptors in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled CCK agonist (e.g., [¹²⁵I]CCK-8) and increasing concentrations of unlabeled asperlicin.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound and non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of inhibition of specific binding against the concentration of asperlicin. Determine the IC₅₀ value (the concentration of asperlicin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Gallbladder Emptying Assay

This protocol provides a method for assessing the effect of asperlicin on CCK-induced gallbladder emptying in an animal model.

-

Animal Preparation: Fast rats overnight with free access to water. Anesthetize the animals.

-

Surgical Procedure: Perform a laparotomy to expose the gallbladder. A small catheter can be inserted into the fundus of the gallbladder and connected to a pressure transducer to measure intraluminal pressure, or gallbladder volume can be measured using high-frequency ultrasound.

-

Drug Administration: Administer asperlicin or vehicle intravenously or intraperitoneally.

-

Stimulation of Gallbladder Contraction: After a predetermined time for the antagonist to take effect, infuse CCK intravenously to stimulate gallbladder contraction.

-

Measurement: Continuously record the changes in gallbladder pressure or volume.

-

Data Analysis: Calculate the gallbladder ejection fraction or the integrated pressure response and compare the results between the asperlicin-treated and control groups.

Conclusion

Asperlicin remains a cornerstone in the study of cholecystokinin physiology. Its high potency and selectivity for the CCK-A receptor have enabled significant advancements in our understanding of the roles of CCK in pancreatic secretion, gallbladder motility, and other gastrointestinal functions. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of modulating the CCK pathway. The continued investigation of asperlicin and its derivatives holds promise for the development of novel treatments for a range of gastrointestinal disorders.

References

- 1. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asperlicin, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Asperlicin Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, is a mycotoxin produced by the fungus Aspergillus alliaceus.[1][2] Its complex heptacyclic structure, a quinazoline (B50416) benzodiazepinedione core fused to a pyrroloindole moiety, has made it a subject of significant interest in natural product chemistry and drug discovery.[1][3] This technical guide provides an in-depth overview of the Asperlicin biosynthesis pathway, detailing the genetic and enzymatic machinery responsible for its assembly. The pathway is characterized by its remarkable efficiency, employing a minimal set of enzymes to construct a complex molecular architecture from simple amino acid precursors.[1]

The Asperlicin Gene Cluster

The biosynthesis of Asperlicin is orchestrated by a dedicated gene cluster within the genome of Aspergillus alliaceus ATCC 20656.[1] This cluster contains the genes encoding the core enzymatic machinery required for the synthesis of the Asperlicin scaffold. The key genes and their corresponding enzymes are:

-

aspA : Encodes a bimodular non-ribosomal peptide synthetase (NRPS) responsible for the initial assembly of the peptide backbone.[1]

-

aspB : Encodes a flavin-dependent monooxygenase that catalyzes a key oxidative cyclization step.[1][4]

-

aspC : Encodes a monomodular NRPS predicted to be involved in the final tailoring step leading to Asperlicin.[1]

The Biosynthesis Pathway of Asperlicin

The biosynthesis of Asperlicin begins with the assembly of a tripeptide precursor from two molecules of anthranilate and one molecule of L-tryptophan. This process is catalyzed by the bimodular NRPS, AspA. The resulting linear tripeptide undergoes a series of cyclization and condensation reactions while still tethered to the NRPS, leading to the formation of the tetracyclic intermediate, Asperlicin C.[1]

Asperlicin C is a key branch point in the pathway. It can be converted into its regioisomer, Asperlicin D, through an uncatalyzed transannular cyclization. However, Asperlicin D appears to be a shunt product, as it is not further processed by the downstream enzymes.[1]

The crucial step in the formation of the heptacyclic core of Asperlicin E is catalyzed by the FAD-dependent monooxygenase, AspB. This enzyme hydroxylates the indole (B1671886) ring of Asperlicin C, which is followed by an intramolecular cyclization to form the characteristic 6-6-7-6-5-5-6 fused ring system of Asperlicin E.[1][4]

The final step in the pathway is the conversion of Asperlicin C to Asperlicin, which is proposed to be mediated by the monomodular NRPS, AspC. It is hypothesized that AspC activates a molecule of L-valine and facilitates its condensation with an oxidized intermediate of Asperlicin C, leading to the formation of the final product, Asperlicin.[1]

Quantitative Data

Detailed quantitative data on the Asperlicin biosynthesis pathway, such as enzyme kinetics and fermentation titers of individual congeners, are not extensively available in the public domain. However, strain improvement programs have been successful in significantly increasing the production of Asperlicin. Initial production by the wild-type Aspergillus alliaceus was in the range of 15-30 mg/L. Through a combination of classical mutagenesis, media optimization, and fermentation process development, titers exceeding 900 mg/L have been achieved. This demonstrates the potential for high-yield production of this valuable secondary metabolite.

| Parameter | Value | Reference |

| Initial Asperlicin Titer | 15-30 mg/L | [5][6] |

| Improved Asperlicin Titer | >900 mg/L | [5][6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of the Asperlicin biosynthesis pathway are often found in the supplementary information of primary research articles. While a comprehensive reproduction of these protocols is beyond the scope of this guide, the following section outlines the key experimental approaches that have been employed.

Fungal Strains and Culture Conditions

-

Producing Organism: Aspergillus alliaceus ATCC 20656 is the primary strain used for Asperlicin production and biosynthetic studies.[1]

-

Culture Medium: Asperlicin production is typically induced in a glucose minimal medium (GMM).[1] For larger scale production, various complex and synthetic media have been developed, with glycerol (B35011) being a suitable carbon source.[5][6]

-

Fermentation: Fermentation is carried out in shake flasks or bioreactors under controlled temperature and aeration to optimize growth and secondary metabolite production.[2]

Genetic Manipulation

Gene disruption is a key technique to elucidate the function of genes in the Asperlicin biosynthetic cluster. This is typically achieved through homologous recombination, where the target gene is replaced with a selectable marker.

Enzyme Assays

In vitro characterization of the biosynthetic enzymes is crucial to confirm their proposed functions. This involves heterologous expression of the enzymes (e.g., in E. coli), purification, and subsequent activity assays with the appropriate substrates.

-

AspB Assay: The activity of the FAD-dependent monooxygenase AspB can be assayed by incubating the purified enzyme with its substrate, Asperlicin C, and monitoring the formation of Asperlicin E using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

Metabolite Analysis

The identification and quantification of Asperlicin and its biosynthetic intermediates are performed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[1] This technique allows for the separation of the different congeners and their accurate mass determination, confirming their elemental composition. Comparison with authentic standards is used for unambiguous identification.

Conclusion

The biosynthesis of Asperlicin in Aspergillus alliaceus is a fascinating example of fungal secondary metabolism, characterized by an efficient enzymatic cascade that generates significant molecular complexity. The elucidation of this pathway, through a combination of genomics, molecular biology, and analytical chemistry, has provided valuable insights into the biosynthesis of quinazoline-containing natural products. This knowledge not only deepens our understanding of fungal natural product biosynthesis but also opens up avenues for the bioengineering of novel analogues with potentially improved therapeutic properties. Further research, particularly in the detailed kinetic characterization of the biosynthetic enzymes and the optimization of fermentation processes, will be crucial for harnessing the full potential of Asperlicin and its derivatives for drug development.

References

- 1. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gene disruption in Aspergillus fumigatus using a PCR-based strategy and in vivo recombination in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

Asperlicin: A Fungal Metabolite Paving the Way for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperlicin, a mycotoxin produced by the fungus Aspergillus alliaceus, has emerged as a pivotal lead compound in the field of drug discovery.[1][2] Its identification as a potent and selective non-peptidal antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor has catalyzed the development of a new class of therapeutic agents.[3] This technical guide provides a comprehensive overview of asperlicin, including its mechanism of action, structure-activity relationships, and its role as a foundational scaffold for the synthesis of novel drug candidates. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development in this promising area.

Introduction to Asperlicin

Discovered in the 1980s, asperlicin was the first non-peptidal molecule identified to exhibit high affinity and selectivity for the CCK-A receptor.[4] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and anxiety. The development of potent and selective CCK receptor antagonists has been a significant goal for researchers seeking to modulate these pathways for therapeutic benefit. Asperlicin's unique 1,4-benzodiazepine (B1214927) structure provided a novel chemical scaffold, distinct from the peptide-based antagonists that were the focus of research at the time.[5] This breakthrough opened new avenues for the design of small-molecule drugs with improved pharmacokinetic properties.

Mechanism of Action: CCK-A Receptor Antagonism

Asperlicin exerts its biological effects by competitively binding to the CCK-A receptor, thereby blocking the actions of endogenous CCK. The CCK-A receptor is a G-protein coupled receptor (GPCR) primarily found in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract.

The Cholecystokinin Signaling Pathway

Activation of the CCK-A receptor by CCK initiates a cascade of intracellular signaling events. The binding of CCK leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to the physiological response, such as amylase secretion from pancreatic acinar cells.

Quantitative Pharmacological Data

The potency and selectivity of asperlicin and its analogs have been extensively characterized using radioligand binding assays and functional assays. The following tables summarize key quantitative data for asperlicin and other important CCK receptor antagonists.

| Compound | CCK-A Receptor (Pancreas) IC50 (nM) | CCK-B Receptor (Brain) IC50 (nM) | Selectivity (CCK-B/CCK-A) |

| Asperlicin | 360 | 13,000 | 36 |

| Devazepide (B1670321) (MK-329) | 0.08 | 245 | 3063 |

| Lorglumide | 25 | 2,500 | 100 |

| Proglumide | 100,000 | 10,000 | 0.1 |

| Data compiled from various sources. |

| Asperlicin Analog | Modification | CCK-A Receptor (Pancreas) IC50 (µM) |

| Analog 4 | N1-Methyl | 0.25 |

| Analog 7 | 7-Chloro | 0.18 |

| Analog 8 | 8-Chloro | 0.29 |

| Analog 17 | N1-(CH2)2N(C2H5)2 | 0.35 |

| Data adapted from Bock et al., J. Med. Chem. 1986.[6] |

Experimental Protocols

Radioligand Binding Assay for CCK-A Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCK-A receptor using [¹²⁵I]CCK-8 as the radioligand.

Materials:

-

Guinea pig pancreatic membranes (source of CCK-A receptors)

-

[¹²⁵I]Bolton-Hunter labeled CCK-8 (¹²⁵I-BH-CCK-8)

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% bovine serum albumin (BSA)

-

Wash buffer: Cold 50 mM Tris-HCl (pH 7.4)

-

Test compounds (e.g., asperlicin) at various concentrations

-

Non-specific binding control: 1 µM unlabeled CCK-8

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Gamma counter

Procedure:

-

Prepare pancreatic membranes by homogenizing fresh or frozen guinea pig pancreas in ice-cold buffer and centrifuging to pellet the membranes. Resuspend the pellet in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound solution (or unlabeled CCK-8 for non-specific binding, or buffer for total binding), and 50 µL of ¹²⁵I-BH-CCK-8 (final concentration ~25 pM).

-

Add 100 µL of the pancreatic membrane suspension (approximately 20-40 µg of protein) to each well to initiate the binding reaction.

-

Incubate the plate at 37°C for 30 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CCK-Stimulated Amylase Release from Isolated Pancreatic Acini

This functional assay measures the ability of a test compound to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.

Materials:

-

Male guinea pigs

-

Digestion buffer: Krebs-Ringer bicarbonate buffer supplemented with 0.1% BSA, 0.01% soybean trypsin inhibitor, and purified collagenase (100 U/mL).

-

Incubation buffer: Krebs-Ringer bicarbonate buffer supplemented with 0.5% BSA.

-

CCK-8 solutions at various concentrations.

-

Test compound (e.g., asperlicin) solutions at various concentrations.

-

Amylase substrate (e.g., Phadebas tablets).

-

Spectrophotometer.

Procedure:

-

Isolate pancreatic acini by injecting the pancreas with digestion buffer and incubating at 37°C for 45-60 minutes with gentle shaking.

-

Disperse the acini by gentle pipetting and filter through a nylon mesh.

-

Wash the acini three times with incubation buffer and resuspend in fresh incubation buffer.

-

Pre-incubate the acini with various concentrations of the test compound or vehicle for 15 minutes at 37°C.

-

Stimulate amylase release by adding CCK-8 (final concentration, e.g., 100 pM) and incubate for 30 minutes at 37°C.

-

Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 5 minutes.

-

Collect the supernatant and measure the amylase activity using a suitable colorimetric assay.

-

Determine the total amylase content in the acinar pellet after sonication.

-

Express amylase release as a percentage of the total cellular amylase content.

-

Plot the concentration-response curves for CCK-8 in the presence and absence of the antagonist to determine the inhibitory effect.

Drug Discovery Workflow

Asperlicin has served as a quintessential lead compound, and the workflow for developing novel CCK-A antagonists from this natural product follows a classical drug discovery paradigm.

Structure-Activity Relationship (SAR) and Lead Optimization

The 1,4-benzodiazepine core of asperlicin has been the subject of extensive medicinal chemistry efforts to delineate the structural requirements for potent and selective CCK-A antagonism.[7] Key findings from SAR studies include:

-

The Indole (B1671886) Moiety: The indole group at the C3 position of the benzodiazepine (B76468) ring is crucial for high-affinity binding.

-

The N1 Position: Substitution at the N1 position of the benzodiazepine ring can modulate potency and pharmacokinetic properties. For example, the introduction of a solubilizing group at this position led to analogs with improved aqueous solubility.[6]

-

Aromatic Substituents: Halogenation of the phenyl ring at the C5 position can enhance potency.

-

Stereochemistry: The stereochemistry at the C3 position is critical for activity, with the (S)-configuration generally being more potent.

These SAR insights led to the development of devazepide (formerly MK-329), a highly potent and selective CCK-A antagonist that is approximately 3,000-fold more selective for the CCK-A receptor over the CCK-B receptor. Devazepide has been widely used as a pharmacological tool to investigate the physiological roles of CCK-A receptors.

Therapeutic Potential and Future Directions

The discovery of asperlicin and the subsequent development of potent CCK-A antagonists have opened up therapeutic possibilities for a range of disorders, including:

-

Pancreatitis: By blocking the effects of CCK on pancreatic acinar cells, CCK-A antagonists may have a role in the management of pancreatitis.

-

Gastrointestinal Motility Disorders: Modulation of CCK-A receptors can influence gallbladder contraction and gastric emptying, suggesting potential applications in disorders such as gastroparesis and biliary dyskinesia.

-

Anxiety and Panic Disorders: While primarily associated with peripheral actions, the broader understanding of the CCK system has led to the investigation of CCK antagonists for central nervous system disorders.

-

Oncology: The role of CCK as a trophic factor for some gastrointestinal cancers has prompted research into the use of CCK antagonists as potential anti-cancer agents.

The journey from the discovery of a fungal metabolite to the development of highly specific pharmacological tools and potential therapeutic agents exemplifies the power of natural product chemistry in modern drug discovery. Asperlicin remains a testament to the importance of exploring nature's chemical diversity to find novel molecular scaffolds for the treatment of human diseases. Future research will likely focus on the development of next-generation CCK-A antagonists with optimized pharmacokinetic profiles and tissue-specific targeting to maximize therapeutic efficacy and minimize off-target effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Cholecystokinin antagonists. Synthesis of asperlicin analogues with improved potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of asperlicin analogues as non-peptidal cholecystokinin-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholecystokinin Receptor Subtypes and Asperlicin Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cholecystokinin (B1591339) (CCK) receptor subtypes, their signaling mechanisms, and the binding characteristics of the selective antagonist, Asperlicin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Cholecystokinin Receptors

Cholecystokinin (CCK) receptors are a group of G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including digestion, appetite regulation, and anxiety.[1] These receptors are activated by the peptide hormones cholecystokinin and gastrin.[1] There are two primary subtypes of CCK receptors, designated as CCK1 (formerly CCK-A for "alimentary") and CCK2 (formerly CCK-B for "brain").[1][2] While both subtypes are found in the central nervous system and peripheral tissues, their distribution and ligand selectivity differ significantly.[3]

The CCK1 receptor is predominantly found in the gastrointestinal (GI) system, including the pancreas, gallbladder, and stomach, with lesser amounts in the central nervous system.[4] It exhibits a high affinity for sulfated CCK peptides, such as CCK-8, and a much lower affinity for non-sulfated CCK and gastrin.[2][5] In contrast, the CCK2 receptor is primarily located in the central nervous system and the stomach lining.[4] It binds both sulfated and non-sulfated CCK and gastrin with similarly high affinity.[2][5]

Asperlicin: A Selective CCK1 Receptor Antagonist

Asperlicin is a non-peptidal, competitive antagonist that demonstrates high selectivity for the CCK1 receptor.[6] Originally isolated from the fungus Aspergillus alliaceus, Asperlicin and its derivatives, such as Devazepide (L-364,718), have been instrumental as pharmacological tools for studying the physiological functions of the CCK1 receptor.[7] Asperlicin has been shown to be approximately 1000-fold more potent than proglumide, an earlier CCK receptor antagonist.[6]

Quantitative Analysis of Ligand Binding Affinities

The binding affinities of various endogenous ligands and synthetic antagonists for CCK1 and CCK2 receptors are critical for understanding their pharmacological profiles. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key ligands.